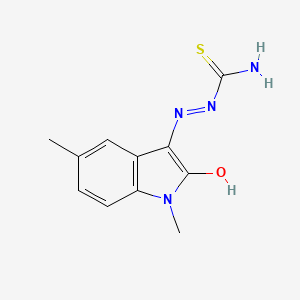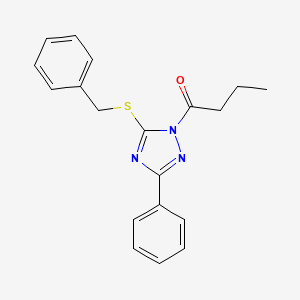
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative of indole-2,3-dione, which is a versatile scaffold for the design and synthesis of biologically active molecules.
Wirkmechanismus
The exact mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the progression of various diseases. For example, the compound has been reported to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of certain viruses. The compound has also been shown to modulate the immune system and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its versatility. The compound can be easily synthesized and modified to generate a wide range of analogs with different biological activities. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One of the most promising areas of research is the development of analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the compound's potential use as a diagnostic agent for cancer and other diseases. Additionally, the compound's mechanism of action could be further elucidated through structural and biochemical studies. Finally, the compound's potential therapeutic applications could be explored in more depth through preclinical and clinical trials.
Synthesemethoden
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been reported in the literature. The most common method involves the reaction of 1,5-dimethyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction proceeds under reflux conditions for a few hours to yield the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. The compound has also been investigated for its potential use as a diagnostic agent for cancer and other diseases.
Eigenschaften
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHBRCDFWCFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)


![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
